molecular formula C23H16N4O2 B4456110 2-benzyl-8-(2-pyridyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione

2-benzyl-8-(2-pyridyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione

Cat. No.: B4456110
M. Wt: 380.4 g/mol
InChI Key: YMUQFKWDDSJCPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Benzyl-8-(2-pyridyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione is a polycyclic heteroaromatic compound characterized by a pyrido-naphthyridine-dione core. The structure features a fused pyridine-naphthyridine system with a 1,9-dione moiety, substituted at the 2-position with a benzyl group and at the 8-position with a 2-pyridyl group.

Properties

IUPAC Name

8-benzyl-2-pyridin-2-ylpyrido[4,3-b][1,6]naphthyridine-1,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16N4O2/c28-22-17-14-18-20(10-13-27(23(18)29)21-8-4-5-11-24-21)25-19(17)9-12-26(22)15-16-6-2-1-3-7-16/h1-14H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMUQFKWDDSJCPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=CC3=NC4=C(C=C3C2=O)C(=O)N(C=C4)C5=CC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-benzyl-8-(2-pyridyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione can be achieved through various synthetic routes. One common method involves the construction of the pyridine nucleus on the indole fragment, followed by cyclization using benzyl-substituted pyridines . Another approach is the condensation of ethyl 1-benzyl-3-oxopiperidine-4-carboxylate with pyridyl-2-, pyridyl-3-, and pyridyl-4-carboxamidines . These reactions typically require specific conditions such as elevated temperatures and the presence of catalysts to facilitate the formation of the desired product.

Chemical Reactions Analysis

Reaction Types and Conditions

This compound undergoes diverse transformations due to its electron-deficient aromatic system and functional group diversity. Key reaction types include:

Reaction Type Reagents/Catalysts Conditions Major Products
Oxidation KMnO₄, H₂O₂Acidic/neutral media, 60–80°CHydroxylated derivatives, quinone analogs
Reduction NaBH₄, H₂/Pd-CMethanol/ethanol, RT–50°CPartially saturated naphthyridine systems
Nucleophilic Substitution Alkyl halides, aminesK₂CO₃/DMF, 80–120°CAlkylated/aminated derivatives
Cycloaddition Alkynes, nitrilesCuI, DMF, 100°CFused polycyclic adducts

Data derived from experimental protocols for analogous naphthyridine derivatives .

Oxidation Pathways

The dione moiety facilitates oxidation at the pyridyl nitrogen or adjacent carbon centers. For example:

  • KMnO₄-mediated oxidation generates hydroxylated intermediates, progressing to quinone-like structures under prolonged heating.

  • H₂O₂ in acidic media selectively oxidizes benzylic positions, forming ketone derivatives without ring saturation.

Reductive Transformations

  • NaBH₄ reduces the dione group to a diol, preserving aromaticity in the pyrido-naphthyridine core.

  • Catalytic hydrogenation (H₂/Pd-C) partially saturates the naphthyridine ring, enhancing solubility for downstream modifications.

Substitution Reactions

The benzyl group undergoes facile nucleophilic displacement:

  • Alkylation with methyl iodide in DMF/K₂CO₃ yields N-methylated analogs.

  • Amination using primary amines introduces polar side chains, improving bioavailability .

Pd-Catalyzed Cross-Couplings

Palladium catalysts (e.g., Pd(PPh₃)₄) enable Suzuki-Miyaura couplings with aryl boronic acids, facilitating aryl group introductions at the pyridyl position. Optimized conditions:

  • Solvent: DMF

  • Base: K₂CO₃

  • Temperature: 120°C

  • Yield: 72–85%

Green Chemistry Approaches

Ionic liquids (e.g., [BMIM]BF₄) serve as recyclable solvents for condensation reactions, reducing waste and improving atom economy:

  • Reaction time: 3 hours

  • Yield enhancement: 15–20% compared to traditional solvents.

Cycloaddition with Alkynes

Copper(I)-catalyzed [2+2] cycloadditions generate fused tetracyclic systems:

  • Reagents: CuI, phenylacetylene

  • Product: Benzo-imidazo-pyrido-indole hybrids with fluorescence properties .

Stability and Reactivity Trends

  • pH Sensitivity: The compound degrades in strongly acidic (pH < 2) or basic (pH > 10) conditions, forming hydrolyzed byproducts.

  • Thermal Stability: Decomposition occurs above 250°C, limiting high-temperature applications.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential cytostatic, antiviral, and antitumor activities . In medicine, it is being explored for its potential use in drug development due to its unique structural properties. Additionally, its fluorescent properties make it useful in the creation of organic luminescent materials .

Mechanism of Action

The mechanism of action of 2-benzyl-8-(2-pyridyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Substituents Reported Activity/Synthesis Reference
2-Benzyl-8-(2-pyridyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione Pyrido[4,3-b][1,6]naphthyridine 2-benzyl, 8-(2-pyridyl) N/A (hypothesized antimicrobial activity) N/A
2-(2-Methoxyethyl)-8-(pyridin-2-ylmethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione Pyrido[4,3-b][1,6]naphthyridine 2-(2-methoxyethyl), 8-(pyridin-2-ylmethyl) Solubility optimization (PubChem entry)
9-(2-Chlorobenzylidene)-5-(2-chlorophenyl)-2-phenyl-3,5,6,7,8,9-hexahydro-4H-chromeno[2,3-d]pyrimidin-4-one Chromeno-pyrimidinone Chlorophenyl, chlorobenzylidene, phenyl Pharmaceutical intermediates
Benzo[5,6]chromeno[2,3-b]pyridine (19) Benzo-chromeno-pyridine Fused benzene ring Antimicrobial activity

Key Observations:

Core Structure Diversity: The target compound’s pyrido-naphthyridine-dione core distinguishes it from chromeno-pyrimidinones (e.g., compound 4 in ) and benzo-chromeno systems (e.g., compound 19 in ). These differences influence electronic properties and binding interactions . The PubChem analogue () shares the same core but features a 2-methoxyethyl group, which may enhance solubility compared to the benzyl group in the target compound .

Substituent Impact: The 2-pyridyl group in the target compound likely enhances metal-binding capacity, a feature absent in chlorophenyl-substituted chromeno-pyrimidinones . Bulky substituents (e.g., benzyl) may reduce bioavailability but improve target specificity in antimicrobial applications, as seen in benzo-chromeno derivatives .

Synthetic Routes: Chromeno-pyrimidinones () are synthesized via benzoylation and cyclization, whereas benzo-chromeno-naphthyridines () involve multi-step annulation. The target compound’s synthesis may require similar cyclization strategies .

Research Findings and Hypotheses

  • Antimicrobial Potential: Analogues like benzo[5,6]chromeno[2,3-b]pyridine () show antimicrobial activity, suggesting the target compound’s pyridine-rich core could interact with bacterial enzymes or DNA .
  • Solubility and Bioavailability : The methoxyethyl-substituted PubChem analogue () highlights the role of polar groups in improving pharmacokinetics, a consideration for optimizing the target compound .

Biological Activity

The compound 2-benzyl-8-(2-pyridyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione has garnered interest in medicinal chemistry due to its potential biological activities. This article synthesizes current research findings on its biological activity, particularly focusing on its mechanisms of action, therapeutic applications, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound belongs to the class of pyrido[4,3-b]naphthyridines, which are recognized for their diverse biological activities. The structural modifications at the benzyl and pyridyl positions influence its pharmacological properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrido derivatives. For instance, compounds similar to This compound have shown significant inhibitory effects against Mycobacterium tuberculosis ThyX enzyme. In a screening assay, various derivatives were tested for their inhibitory activity with results indicating that certain substitutions can enhance efficacy (Table 1) .

CompoundInhibition %
13a23.2
13b10.9
13c26.5
13d0
13e44.8
B1-PP14695.1

The presence of a benzyl group was noted to significantly affect the biological activity of these compounds .

Anti-inflammatory Activity

Compounds derived from similar structures have been evaluated for anti-inflammatory properties through COX-1/COX-2 inhibition assays. For example, a related compound demonstrated dual inhibition capabilities with an ear edema model showing an inhibition rate of up to 82% . This suggests that structural modifications can lead to enhanced anti-inflammatory effects.

The mechanisms by which This compound exerts its effects are primarily linked to enzyme inhibition. The compound's interaction with NADPH oxidase and ThyX enzyme indicates that it may disrupt critical pathways in microbial metabolism and inflammatory responses.

Case Studies

A notable study involved the synthesis and evaluation of a series of pyrido derivatives that included This compound . These compounds were subjected to various in vitro assays to determine their efficacy against specific targets such as bacterial enzymes and inflammatory mediators .

Example Study Findings:

  • Study on Antibacterial Activity : A series of pyrido derivatives were tested against several strains of bacteria. The results indicated that modifications at the C3 and C4 positions significantly enhance antibacterial activity .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that the positioning of substituents on the naphthyridine scaffold is crucial for biological activity. For instance:

  • Benzyl Group : Enhances binding affinity to target enzymes.
  • Pyridyl Substitution : Influences solubility and bioavailability.

Q & A

Q. What are the common synthetic routes for preparing pyrido[4,3-b][1,6]naphthyridine derivatives?

The synthesis of pyrido[4,3-b][1,6]naphthyridine derivatives often involves multi-step cyclization and functionalization. For example, describes a Pictet-Spengler reaction using 4-(3-aminothieno[2,3-b]pyridin-2-yl)quinolin-2-one and aromatic aldehydes in DMF with p-TsOH as a catalyst (100°C, 7–12 h). Post-reaction purification involves recrystallization from DMF. Similarly, outlines a reflux-based method using sodium acetate in glacial acetic acid to synthesize spirocyclic naphthyridines, followed by recrystallization from ethanol. Key considerations include solvent selection (e.g., DMF for high-temperature stability) and catalyst efficiency (acidic vs. basic conditions).

Q. How are spectroscopic techniques (NMR, IR, MS) used to characterize naphthyridine derivatives?

Structural elucidation relies on combined spectral

  • ¹H/¹³C NMR identifies proton environments (e.g., aromatic protons at δ 6.90–8.20 ppm in ) and carbon types (e.g., carbonyl carbons at δ 162.2 ppm).
  • IR spectroscopy detects functional groups (e.g., C=O stretch at 1721 cm⁻¹, C=N at 1633 cm⁻¹ in ).
  • Mass spectrometry confirms molecular weight (e.g., EI-MS m/z 803 [M⁺] in ). Cross-validation with elemental analysis (C, H, N, S percentages) ensures purity .

Q. What safety precautions are critical during the synthesis of halogenated naphthyridines?

Handling halogenated intermediates (e.g., 4-chlorobenzaldehyde in ) requires:

  • Use of fume hoods and PPE (gloves, goggles) to avoid inhalation/contact.
  • Proper disposal of halogenated waste to prevent environmental contamination.
  • Monitoring for exothermic reactions during reflux ( emphasizes safety protocols like P301-P390 codes for emergency response).

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of 2-benzyl-substituted naphthyridines?

highlights a metal-free, green approach using piperidine in ethanol under mild conditions (room temperature to 80°C), achieving higher yields (45–73%) compared to traditional methods. Key factors include:

  • Solvent choice (ethanol vs. DMF) to reduce toxicity.
  • Catalyst screening (e.g., piperidine for Knoevenagel condensation).
  • Reaction time optimization (e.g., 12 h vs. 40 min in ). Contradictions arise in solvent efficacy: acetic acid in vs. ethanol in , requiring case-by-case evaluation.

Q. What computational or structural insights guide the design of naphthyridine-based kinase inhibitors?

demonstrates docking studies for 1,6-naphthyridine derivatives targeting c-Met kinase. Key strategies include:

  • Incorporating cyclic urea pharmacophores to enhance binding (IC₅₀ = 2.6 μM for compound 150).
  • Substituent placement (N-1, N-3, C-5) to optimize steric and electronic interactions.
  • Comparative analysis with acridone isosteres ( ) to improve drug-likeness (e.g., logP, solubility).

Q. How do researchers resolve contradictions in spectral data for structurally similar naphthyridines?

Discrepancies in NMR or IR data (e.g., unexpected NOE effects or missing carbonyl signals) may arise from tautomerism or crystal packing. warns of pitfalls in cyclization reactions, where minor changes in acid strength (H₃PO₄ vs. HCl) alter product distribution. Mitigation strategies include:

  • 2D NMR (COSY, HSQC) to confirm connectivity.
  • X-ray crystallography for unambiguous structure assignment ( used this for benzo[b]pyrido-thieno-naphthyridines).

Q. What in vitro assays are used to evaluate the biological activity of 1,6-naphthyridine derivatives?

details disc diffusion and tube dilution tests for antimicrobial activity (e.g., 200 µg doses showing 15–20 mm inhibition zones). For kinase inhibitors ( ), enzymatic IC₅₀ assays and cell proliferation studies (e.g., BaF3-TPR-Met cells) are standard. Parallel assessments of cytotoxicity (e.g., MTT assays) ensure selectivity.

Methodological Considerations

  • Synthesis Optimization : Prioritize greener solvents (ethanol, water) and catalysts (piperidine) to align with sustainable chemistry principles ( ).
  • Data Validation : Cross-reference spectral data with computational models (e.g., DFT for NMR chemical shifts) to resolve ambiguities.
  • Biological Testing : Use isosteric replacement ( ) and rigid analog approaches to enhance target specificity while minimizing off-target effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-benzyl-8-(2-pyridyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione
Reactant of Route 2
Reactant of Route 2
2-benzyl-8-(2-pyridyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.